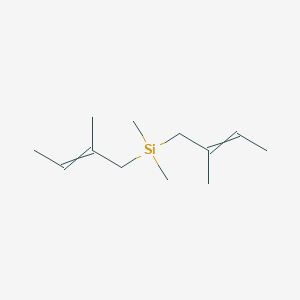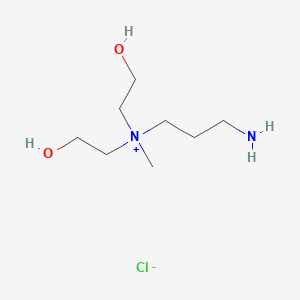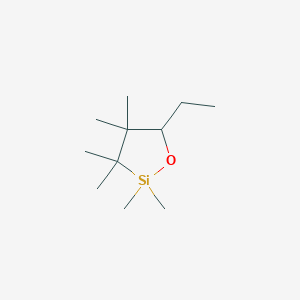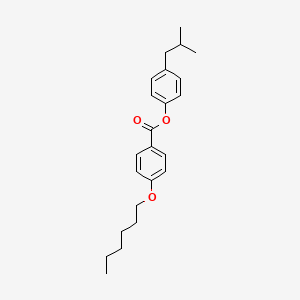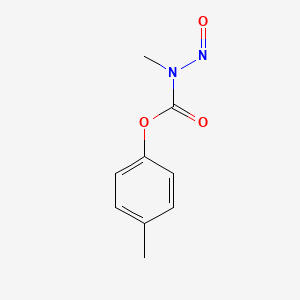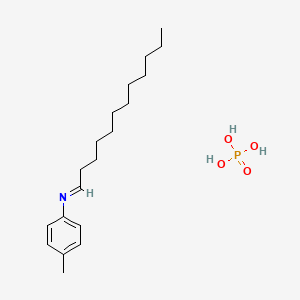
6-(Dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dimethylamino)- is a heterocyclic compound that belongs to the triazine family This compound is characterized by a six-membered ring containing three nitrogen atoms and two sulfur atoms
准备方法
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dimethylamino)- can be synthesized through various methods. One common approach involves the cyclization of nitriles, imidates, or amidine derivatives. For instance, the reaction of cyanuric chloride with dimethylamine can yield the desired compound . Another method involves the trimerization of nitriles such as cyanogen chloride or cyanamide .
Industrial Production Methods
Industrial production of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dimethylamino)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione group to dithiol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring .
科学研究应用
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dimethylamino)- has a wide range of scientific research applications:
作用机制
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dimethylamino)- involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . In its role as a herbicide, it may inhibit photosynthesis by binding to the D-1 quinone protein in the electron transport chain of photosystem II .
相似化合物的比较
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a precursor for herbicides.
Cyanuric Chloride: A key intermediate in the synthesis of various herbicides and dyes.
Uniqueness
Its ability to undergo diverse chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
属性
CAS 编号 |
63587-72-4 |
|---|---|
分子式 |
C5H8N4S2 |
分子量 |
188.3 g/mol |
IUPAC 名称 |
6-(dimethylamino)-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C5H8N4S2/c1-9(2)3-6-4(10)8-5(11)7-3/h1-2H3,(H2,6,7,8,10,11) |
InChI 键 |
RTKOEICSBRVMIY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=NC(=S)NC(=S)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine](/img/structure/B14508751.png)
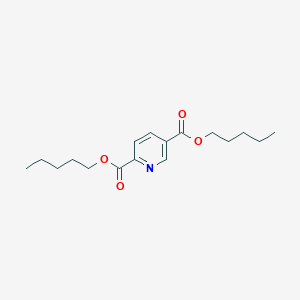


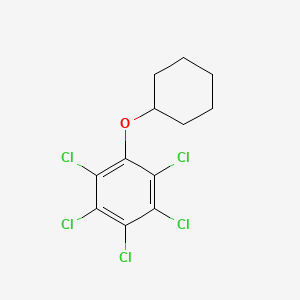
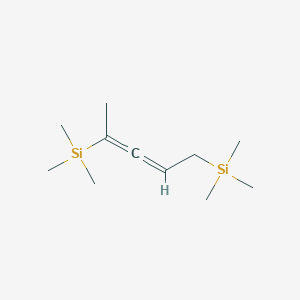
![Dimethyl {[(4-methylphenyl)sulfanyl]methyl}phosphonate](/img/structure/B14508798.png)
